molecular formula C14H21NO2 B2602043 Tert-butyl 2-amino-2-phenylbutanoate CAS No. 2248267-83-4

Tert-butyl 2-amino-2-phenylbutanoate

Cat. No.: B2602043
CAS No.: 2248267-83-4
M. Wt: 235.327
InChI Key: WVFCLJSRMHSSAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-phenylbutanoate is a chiral ester derivative containing a tert-butyl protecting group, an amino functionality, and a phenyl-substituted butanoate backbone. It is commonly utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and chiral catalysts. The tert-butyl group enhances steric protection for the amino group, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 2-amino-2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-14(15,11-9-7-6-8-10-11)12(16)17-13(2,3)4/h6-10H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFCLJSRMHSSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-phenylbutanoate typically involves the esterification of 2-amino-2-phenylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-amino-2-phenylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl and tert-butyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-amino-2-phenylbutanoate

Key Differences :

  • Ester Group : Methyl vs. tert-butyl.
  • Molecular Weight : Lower molecular weight (methyl ester) compared to tert-butyl derivatives.
  • Stability : Methyl esters are generally more labile under acidic or basic conditions, whereas tert-butyl esters resist hydrolysis due to steric hindrance .
  • Applications : Methyl esters are often intermediates in peptide synthesis, while tert-butyl esters are preferred for prolonged stability in multi-step reactions .
Property Methyl 2-amino-2-phenylbutanoate Tert-butyl 2-amino-2-phenylbutanoate (Inferred)
Molecular Formula C₁₁H₁₅NO₂ C₁₄H₂₁NO₂ (estimated)
Functional Groups Methyl ester, amino, phenyl tert-butyl ester, amino, phenyl
Hydrolysis Susceptibility High Low (tert-butyl group provides steric protection)
Typical Use Short-term intermediates Long-term protecting groups in synthesis

Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate

Key Differences :

  • Backbone Structure: Hydroxybutanoate vs. phenylbutanoate.
  • Reactivity: The hydroxyl group in hydroxybutanoate derivatives introduces hydrogen bonding, affecting solubility and crystallinity.
  • Synthetic Utility: Hydroxybutanoates are intermediates in β-lactam antibiotic synthesis, while phenyl-substituted analogs are used in chiral ligand design .
Property Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate This compound (Inferred)
Molecular Formula C₈H₁₇NO₃ C₁₄H₂₁NO₂
Functional Groups tert-butyl ester, amino, hydroxyl tert-butyl ester, amino, phenyl
Solubility Higher (due to hydroxyl group) Lower (lipophilic phenyl group)
Applications Antibiotic synthesis Chiral catalysts, pharmaceuticals

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Key Differences :

  • Structural Complexity: Pyrrolidine ring vs. linear butanoate chain.
  • The methoxyphenyl group may alter electronic properties compared to the unsubstituted phenyl group in 2-amino-2-phenylbutanoate .
Property Tert-butyl pyrrolidine derivative This compound (Inferred)
Molecular Formula C₁₇H₂₅NO₄ C₁₄H₂₁NO₂
Hazard Classification No known hazards Likely flammable (based on tert-butyl analogs)
Stability Stable under recommended storage Stable but reactive with strong acids/oxidizers

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